molecular formula C9H4BrN5O7 B14183673 3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole CAS No. 850629-30-0

3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole

Cat. No.: B14183673
CAS No.: 850629-30-0
M. Wt: 374.06 g/mol
InChI Key: HENRFZLOTLUIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromobenzohydrazide with trinitromethane under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the presence of the trinitromethyl group, which can be highly explosive.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Due to its explosive nature, it is studied for applications in the development of new explosives and propellants.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The trinitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The oxadiazole ring can also participate in hydrogen bonding and other interactions with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in the rest of its structure.

    4-Bromophenyl 4-nitrobenzoate: Similar in having both bromophenyl and nitro groups but with a different core structure.

Uniqueness

3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole is unique due to the presence of the trinitromethyl group, which imparts distinct chemical and physical properties. This group makes the compound highly reactive and potentially explosive, distinguishing it from other similar compounds.

Properties

CAS No.

850629-30-0

Molecular Formula

C9H4BrN5O7

Molecular Weight

374.06 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H4BrN5O7/c10-6-3-1-5(2-4-6)7-11-8(22-12-7)9(13(16)17,14(18)19)15(20)21/h1-4H

InChI Key

HENRFZLOTLUIQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.